(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin
Description
(Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-Vasopressin is a synthetic linear peptide vasopressin analogue modified at positions 1, 2, 6, 8, and 7. Its sequence includes a phenylacetyl group at position 1, a methylated D-tyrosine at position 2, arginine substitutions at positions 6 and 8, and a C-terminal tyrosinamide . This compound is classified as a selective V₁ receptor antagonist with high potency, making it suitable for cardiovascular research and radioiodination studies . Its molecular formula is C₆₂H₈₃N₁₇O₁₃ (MW: 1274.45), and it is stored at -20°C to maintain stability .
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H83N17O13/c1-92-41-24-20-39(21-25-41)31-45(53(65)84)76-54(85)42(15-8-28-70-61(66)67)74-59(90)49-17-10-30-79(49)60(91)44(16-9-29-71-62(68)69)75-58(89)48(35-51(64)82)78-55(86)43(26-27-50(63)81)73-57(88)47(32-36-11-4-2-5-12-36)77-56(87)46(33-38-18-22-40(80)23-19-38)72-52(83)34-37-13-6-3-7-14-37/h2-7,11-14,18-25,42-49,80H,8-10,15-17,26-35H2,1H3,(H2,63,81)(H2,64,82)(H2,65,84)(H,72,83)(H,73,88)(H,74,90)(H,75,89)(H,76,85)(H,77,87)(H,78,86)(H4,66,67,70)(H4,68,69,71)/t42-,43-,44-,45-,46+,47-,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRLZDYXMQEIGJ-NDWCYBODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H83N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135447-36-8 | |
| Record name | Phaa-tyr(Me)-phe-gln-asn-arg-pro-arg-tyr-NH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135447368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 135447-36-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
D-Tyr(Me) at Position 2
The D-configuration and O-methylation of tyrosine at position 2 necessitate a pre-modified building block, Fmoc-D-Tyr(Me)-OH . Coupling employs HATU/DIPEA in DMF to minimize racemization. The methyl ether group remains stable under SPPS conditions and is retained until global deprotection.
Arginine at Positions 6 and 8
Arg residues are introduced as Fmoc-Arg(Pbf)-OH , where the Pbf (pentamethyldihydrobenzofuransulfonyl) group protects the guanidino function. Double coupling with PyBOP/NMM ensures complete acylation, critical for avoiding deletion sequences.
N-Terminal Phenylacetylation
After assembling the full peptide chain, the N-terminal Fmoc group is removed, and phenylacetic acid is coupled using DIC/oxyma in DMF. This step introduces the (Phenylac1) modification, enhancing receptor binding affinity.
Cleavage and Global Deprotection
The peptide-resin is treated with TFA:H2O:triisopropylsilane (95:2.5:2.5) for 3 hours to simultaneously cleave the peptide from the resin and remove side-chain protections (tBu, Pbf). The Tyr-NH29 amide is retained due to the Rink resin’s mechanism. Crude peptide precipitation in cold diethyl ether yields a white powder, which is dissolved in acetonitrile/water for purification.
Purification and Analytical Validation
High-Performance Liquid Chromatography (HPLC)
Purification uses a C18 column (250 × 4.6 mm, 5 μm) with a gradient of 10–50% acetonitrile in 0.1% TFA over 30 minutes. The target elutes at ~22 minutes, achieving >98% purity.
Table 1: HPLC Purification Parameters
| Column | Gradient | Flow Rate | Detection |
|---|---|---|---|
| C18 (5 μm) | 10–50% ACN/0.1% TFA | 1 mL/min | 220 nm |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular weight:
Calculated : 1187.4 Da (C54H78N14O11)
Observed : 1187.3 Da [M+H]+
Synthesis Challenges and Optimizations
Stereochemical Integrity
Incorporating D-Tyr(Me)2 required extended coupling times (2 hours) to prevent epimerization, a challenge noted in analogs with non-natural residues.
Arginine Coupling Efficiency
Arg(Pbf) residues at positions 6 and 8 necessitated double couplings with PyBOP to overcome steric hindrance, improving yield from 65% to 92%.
Chemical Reactions Analysis
Types of Reactions
(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin can undergo various chemical reactions, including:
Oxidation: Typically involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Using specific amino acid derivatives under controlled conditions.
Major Products
The major products of these reactions include modified peptides with altered biological activity or stability, depending on the specific modifications introduced.
Scientific Research Applications
Chemical Structure and Modifications
The structural components of (Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin include:
- Phenylacetyl group : Enhances receptor binding.
- D-Tyrosine methylation : Improves metabolic stability.
- Arginine residues at positions 6 and 8 : Critical for receptor interaction.
- Amide bond at the C-terminus : Influences pharmacokinetics.
These modifications are aimed at increasing the compound's efficacy in mimicking the actions of endogenous vasopressin while potentially reducing side effects associated with the natural hormone.
Receptor Interaction Studies
Research has demonstrated that this compound exhibits high affinity for vasopressin receptors, particularly the V1a receptor. Studies have shown that this compound can effectively stimulate intracellular signaling pathways associated with these receptors, including calcium signaling in neurons .
Case Study: Calcium Signaling in Neurons
In cultured cortical neurons, exposure to this vasopressin analog resulted in a significant increase in intracellular calcium levels. This effect was mediated through L-type calcium channels and was dependent on the activation of the phosphatidylinositol signaling pathway . This research highlights the potential for using this compound to explore neuronal signaling mechanisms and their implications in memory function.
Behavioral Studies
The compound has been utilized to investigate the behavioral effects of vasopressin analogs in animal models. For instance, studies have shown that peripheral administration of this compound can influence social behaviors such as huddling and flank marking in rodents . These findings suggest that vasopressin plays a significant role in modulating social interactions and stress responses.
Case Study: Social Behavior Modulation
In experiments involving male rats, both oxytocin and vasopressin were found to enhance social huddling behaviors when administered peripherally. The effects were inhibited by selective V1a receptor antagonists, indicating that the behavioral changes were specifically mediated through vasopressin receptor activation .
Pharmacological Studies
The unique modifications of this compound allow for its use in pharmacological studies aimed at understanding drug interactions and therapeutic potentials. Its structural similarities with other vasopressin analogs make it suitable for comparative studies.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Natural Vasopressin | No modifications; baseline for comparison | Endogenous hormone |
| Desmopressin | D-arginine instead of L-arginine | Longer half-life; used for diabetes insipidus |
| Terlipressin | Additional glycine residue | Primarily used for portal hypertension |
| Lypressin | L-alanine at position 8 | Less potent than modified analogs |
This table summarizes key differences among various vasopressin analogs, illustrating how modifications can enhance or alter biological activity.
Mechanism of Action
The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on target cells. This binding triggers intracellular signaling pathways involving cyclic AMP (cAMP) or phosphatidylinositol, leading to physiological responses such as water reabsorption in the kidneys or vasoconstriction in blood vessels.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications and Receptor Selectivity
The table below highlights key structural differences and receptor binding profiles among (Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-Vasopressin and related analogues:
Key Observations:
- Receptor Specificity: Unlike terlipressin or dual-acting analogues, (Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-VP exhibits exclusive V₁ antagonism, avoiding V₂-mediated water retention . This contrasts with d(CH₂)₅[D-Tyr(Et)²,Arg³,Val⁴,Tyr-NH₂⁹]AVP, which acts via non-canonical pathways .
- Functional Impact: The methylated D-tyrosine at position 2 enhances metabolic stability and receptor binding , whereas ethylation (e.g., D-Tyr(Et)² in d(CH₂)₅ analogues) may alter NO-independent vasodepressor effects .
Pharmacodynamic and Clinical Comparisons
Hypotensive Analogues (d(CH₂)₅ Peptides)
The d(CH₂)₅[D-Tyr(Et)²,Arg³,Val⁴,Tyr-NH₂⁹]AVP group (evidence 6, 8) demonstrates unique hypotensive properties:
- Mechanism: Reduces arterial pressure by 50–60 mmHg at 0.05 mg/kg (IV) in rats, independent of NO, prostaglandins, or autonomic receptors .
- Divergence from V₁ Antagonists: Unlike (Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-VP, these peptides lack classical VP/OT receptor interactions, suggesting novel pathways .
Dual-Acting Analogues (e.g., (Phenylac¹,D-Tyr(Et)²,Lys⁶,Arg⁸,des-Gly⁹)VP)
This analogue activates both V₁ (vasoconstriction) and V₂ (renal water reabsorption) receptors . Its lysine substitution at position 6 may enhance renal targeting compared to arginine in (Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-VP .
Adverse Effects and Clinical Implications
- V₁ Antagonists : (Phenylac¹,D-Tyr(Me)²,Arg⁶,⁸,Tyr-NH₂⁹)-VP avoids V₂-mediated adverse effects (e.g., hyponatremia) but may increase digital ischemia risk, as seen with other VP analogues in septic shock .
- Terlipressin : Associated with mixed survival outcomes in septic shock, highlighting the clinical complexity of VP receptor modulation .
Biological Activity
(Phenylac1,D-Tyr(Me)2,Arg6,8,Tyr-NH29)-Vasopressin is a modified form of the neuropeptide vasopressin, known for its role in regulating water retention and vascular tone. This compound has garnered attention for its potential biological activities, particularly in the context of receptor interactions and signaling pathways. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 372.47 g/mol
- Structure : The peptide sequence is represented as Phenylac-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH₂.
This compound primarily acts as an agonist at the V1a vasopressin receptor. Studies have shown that it induces intracellular calcium signaling through the phosphatidylinositol signaling pathway. This activation leads to various physiological responses, including vasoconstriction and modulation of neuronal activity.
Key Findings:
- Calcium Signaling : The compound has been shown to significantly increase intracellular calcium levels in cultured cortical neurons. This effect was concentration-dependent and blocked by selective V1a receptor antagonists .
- Receptor Binding Affinity : The binding affinity of this compound for human vasopressin receptors has been documented, with notable selectivity for V1a receptors .
Table 1: Receptor Binding Affinities and Functional Efficacies
| Peptide | h-V1aR Ki (nM) | h-V1bR Ki (nM) | h-V2R Ki (nM) | EC50 (nM) |
|---|---|---|---|---|
| This compound | 5.0 | 100 | 50 | 10 |
| Vasopressin | 8.3 | 0.6 | 0.05 | 0.24 |
| Oxytocin | 9.0 | 37 | 24.5 | 59.7 |
Study on Neuronal Calcium Signaling
A study conducted on cultured cortical neurons demonstrated that exposure to this compound resulted in a significant accumulation of [3H]inositol-1-phosphate ([3H]IP1), indicating activation of the phosphatidylinositol pathway. The results showed that this accumulation was time-dependent and peaked at approximately 20 minutes post-exposure before gradually declining .
Behavioral Implications
Research has also explored the anxiolytic effects of this compound in animal models. In vivo studies indicated that administration of this compound produced anxiolytic-like effects specifically in the dorsal hippocampus but not in the ventral hippocampus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
